molecular formula C10H16O3 B2785337 Tert-butyl 3-formylcyclobutane-1-carboxylate CAS No. 2567504-92-9

Tert-butyl 3-formylcyclobutane-1-carboxylate

Cat. No. B2785337
CAS RN: 2567504-92-9
M. Wt: 184.235
InChI Key: NPADPCUFDVAIRY-UHFFFAOYSA-N
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Description

Tert-butyl 3-formylcyclobutane-1-carboxylate is a chemical compound with the CAS Number: 2567504-92-9 . It has a molecular weight of 184.24 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16O3/c1-10 (2,3)13-9 (12)8-4-7 (5-8)6-11/h6-8H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 184.24 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

Mechanism of Action

The mechanism of action of tert-butyl 3-formylcyclobutane-1-carboxylate is not well understood. However, it is believed that the formyl group and the tert-butyl ester group may play important roles in the reactivity of this compound. The formyl group may act as an electrophile, while the tert-butyl ester group may provide steric protection and enhance the stability of the compound.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that this compound is not used as a drug and is not intended for human consumption. Therefore, any potential effects on human health are not relevant.

Advantages and Limitations for Lab Experiments

One advantage of tert-butyl 3-formylcyclobutane-1-carboxylate is its versatility as a building block for organic synthesis. This compound can be used to synthesize a wide range of complex molecules, making it a valuable tool for organic chemists. However, one limitation of this compound is its relatively high cost and limited availability, which may limit its use in some research projects.

Future Directions

There are several future directions for research involving tert-butyl 3-formylcyclobutane-1-carboxylate. One potential area of interest is the development of new synthetic methods that utilize this compound as a building block. Additionally, researchers may explore the reactivity of cyclobutane derivatives in general, which could lead to the development of new synthetic strategies and the discovery of novel compounds with interesting properties. Finally, the use of this compound in the synthesis of natural products and other biologically active compounds may also be an area of future research.

Synthesis Methods

The synthesis of tert-butyl 3-formylcyclobutane-1-carboxylate can be achieved through a multistep process. One common method involves the reaction of cyclobutanone with tert-butyl diazoacetate in the presence of a copper catalyst. This reaction results in the formation of a cyclobutene intermediate, which can be further oxidized to form the desired compound.

Scientific Research Applications

Tert-butyl 3-formylcyclobutane-1-carboxylate has been used in a variety of scientific research applications. One notable example is its use as a building block for the synthesis of complex natural products. For instance, researchers have used this compound to synthesize the natural product (-)-cubebol, which has shown promising antimicrobial activity.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for Tert-butyl 3-formylcyclobutane-1-carboxylate . The MSDS will provide comprehensive information about the compound’s potential hazards, safe handling procedures, and emergency response measures.

properties

IUPAC Name

tert-butyl 3-formylcyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2,3)13-9(12)8-4-7(5-8)6-11/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPADPCUFDVAIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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